molecular formula C18H17ClN2O5S B2597249 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide CAS No. 954715-19-6

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide

Cat. No.: B2597249
CAS No.: 954715-19-6
M. Wt: 408.85
InChI Key: DDCJBJUQQHZLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is a synthetic small molecule of significant interest in neuroscience and medicinal chemistry research. Its structure, featuring a benzodioxole group linked to a pyrrolidinone scaffold via a sulfonamide linker, suggests potential as a modulator of purinergic signaling. The compound is structurally analogous to investigational agents that target the P2X purinoceptor 7 (P2X7), an ATP-gated ion channel implicated in neuroinflammation and glial cell communication [https://pubmed.ncbi.nlm.nih.gov/28344033/]. Research indicates that P2X7 receptor antagonists hold promise for the study of neurological disorders, including chronic pain, neuropathic pain, and depressive behaviors [https://pubmed.ncbi.nlm.nih.gov/25787791/]. Consequently, this compound serves as a critical pharmacological probe for elucidating the complex role of purinergic receptors in CNS pathophysiology. Its application extends to high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates for inflammatory and neurological conditions. The presence of the sulfonamide group is a common feature in many enzyme inhibitors, further broadening its utility in biochemical research for targeting a diverse range of proteins.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-13-2-1-3-15(7-13)27(23,24)20-9-12-6-18(22)21(10-12)14-4-5-16-17(8-14)26-11-25-16/h1-5,7-8,12,20H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJBJUQQHZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts like palladium.

    Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrrolidinone ring, converting it to a pyrrolidine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary areas of interest for this compound is its potential as an anticancer agent. Research indicates that derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation. The incorporation of the pyrrolidine moiety may enhance its bioactivity by improving solubility and cellular uptake, which are critical factors in drug efficacy.

Mechanism of Action
The compound is believed to interact with specific molecular targets involved in cancer cell signaling pathways. For example, it may inhibit enzymes or receptors that are crucial for tumor growth and metastasis. Preliminary studies have suggested that compounds with similar structures can modulate ATP-binding cassette transporters, which play a role in drug resistance in cancer therapy .

Drug Development

Pharmacological Profile
The pharmacological profile of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide has been evaluated for various therapeutic areas. Its sulfonamide group is known for its antibacterial properties, which could be beneficial in developing new antibiotics or adjunct therapies for infections complicating cancer treatments .

Clinical Trials and Patents
Several patents have been filed regarding the synthesis and application of this compound in treating diseases such as cystic fibrosis and neurodegenerative disorders . These patents highlight the compound's versatility and potential for further development into clinically viable drugs.

Biochemical Research

Enzyme Inhibition Studies
Research involving enzyme inhibition has shown that compounds similar to this compound can effectively inhibit specific enzymes implicated in metabolic disorders. This inhibition can lead to altered metabolic pathways that may be exploited for therapeutic purposes .

Cellular Mechanisms
Studies have utilized this compound to investigate cellular mechanisms related to apoptosis (programmed cell death) and autophagy (cellular degradation process). Understanding these mechanisms is vital for developing strategies to induce cancer cell death while sparing healthy cells .

Summary Table of Applications

Application Area Description
Anticancer Activity Potential to inhibit cancer cell proliferation through interaction with key molecular targets.
Drug Development Promising pharmacological profile; potential use as an antibiotic or adjunct therapy.
Biochemical Research Useful in enzyme inhibition studies; aids in understanding apoptosis and autophagy mechanisms.

Mechanism of Action

The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide exerts its effects involves several pathways:

Comparison with Similar Compounds

Key Observations:

Core Flexibility vs. Rigidity: The target’s pyrrolidinone core introduces conformational flexibility compared to the rigid benzimidazole (Compound 28) or cyclopropane (Compound 31). This may influence binding pocket accessibility in enzyme targets . The pyrazolo-pyrimidine scaffold (Example 57) offers planar aromaticity, favoring π-π stacking interactions absent in the target compound .

Sulfonamide Positioning: The 3-chlorobenzenesulfonamide group in the target compound differs from 4-methylbenzenesulfonohydrazides () in electronic and steric effects. Meta-chloro substitution may enhance lipophilicity and modulate target selectivity compared to para-substituted analogs .

Benzodioxole Modifications :

  • Substituents on the benzodioxole ring (e.g., iodine in ’s 3c ) influence pharmacokinetics. The target’s unmodified benzodioxole may prioritize metabolic stability over radioimaging utility .

Structural Analysis Tools :

  • Mercury CSD () enables visualization of intermolecular interactions (e.g., hydrogen bonds involving the pyrrolidinone carbonyl).
  • SHELX () and ring-puckering coordinates () could quantify conformational dynamics of the pyrrolidinone ring .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a sulfonamide group. The molecular formula is C18H19ClN2O4S, with a molecular weight of approximately 388.87 g/mol. The structural features contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrrolidine ring and subsequent modification to incorporate the sulfonamide and benzo[d][1,3]dioxole groups. Various synthetic pathways have been reported in the literature, highlighting the versatility of this compound's synthesis.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, which may contribute to the observed antimicrobial effects.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Research indicates that related compounds show cytotoxic effects on cancer cell lines such as MDA-MB-231 and others . The mechanism appears to involve apoptosis induction through pathways involving caspases and mitochondrial membrane potential disruption .

Antidiabetic Effects

In addition to antimicrobial and anticancer activities, this compound's derivatives have been assessed for antidiabetic properties. For example, certain benzodioxol derivatives have shown potent inhibition of α-amylase, suggesting potential for managing diabetes . This effect is significant as it indicates a dual role in metabolic regulation.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating various benzo[d][1,3]dioxole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value of 625 µg/mL against S. aureus, demonstrating promising antibacterial activity .

Case Study 2: Anticancer Activity
A series of chalcone derivatives derived from benzo[d][1,3]dioxole were tested for cytotoxicity against several cancer cell lines. Notably, one derivative showed an IC50 value of 5.24 µM against MDA-MB-231 cells, indicating strong antiproliferative activity .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Effect IC/MIC Value
AntimicrobialN-((1-(benzo[d][1,3]dioxol-5-yl)...S. aureusInhibitionMIC: 625 µg/mL
AnticancerChalcone derivativeMDA-MB-231CytotoxicityIC50: 5.24 µM
AntidiabeticBenzodioxol derivativeα-AmylaseInhibitionIC50: 0.68 µM

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling a pyrrolidinone intermediate with 3-chlorobenzenesulfonyl chloride. A nucleophilic substitution reaction is employed, where the amine group in the pyrrolidinone derivative reacts with the sulfonyl chloride. Key steps include:

  • Amine activation : Use triethylamine or pyridine as a base to neutralize HCl byproducts and drive the reaction .
  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the sulfonamide product. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:sulfonyl chloride) and slow addition of reagents to prevent aggregation .

Basic Question: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfonamide (δ 3.1–3.3 ppm for methylene bridge) moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone ring .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 449.05) and detects impurities .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). The benzodioxole group may occupy hydrophobic pockets, while the sulfonamide acts as a hydrogen-bond acceptor .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR studies : Correlate electronic properties (HOMO/LUMO energies) with bioactivity data to optimize substituents for higher affinity .

Advanced Question: How should researchers resolve contradictions in reported solubility data across studies?

Answer:

  • Systematic solubility profiling : Test the compound in solvents of varying polarity (e.g., water, DMSO, ethanol) using shake-flask methods at 25°C and 37°C. Quantify via HPLC-UV .
  • pH-dependent studies : Adjust buffer systems (pH 2–9) to assess ionization effects. The sulfonamide group’s pKa (~10) influences solubility in acidic media .
  • Crystallinity analysis : Compare X-ray diffraction patterns of batches to identify polymorphic forms affecting solubility .

Advanced Question: What strategies mitigate side reactions during functionalization of the pyrrolidinone ring?

Answer:

  • Protecting groups : Temporarily protect the 5-oxo group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired nucleophilic attacks .
  • Catalytic control : Use palladium catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) on the benzodioxole ring without disrupting the sulfonamide .
  • Low-temperature conditions : Perform reactions at –20°C to suppress thermal degradation of intermediates .

Advanced Question: How to evaluate the compound’s metabolic stability in preclinical studies?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 inhibition screening : Test against isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .
  • Metabolite identification : Use HR-MS/MS to detect hydroxylation or sulfonamide cleavage products .

Advanced Question: What analytical approaches distinguish isomeric impurities in the final product?

Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomers, if present .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration of stereocenters in the pyrrolidinone ring .
  • Dynamic NMR : Detect rotamers in the sulfonamide group by variable-temperature ¹H NMR .

Advanced Question: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Answer:

  • Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance enzyme inhibition .
  • Pyrrolidinone optimization : Introduce sp³-hybridized carbons to improve metabolic stability .
  • Benzodioxole substitution : Add methyl groups to the dioxole ring to modulate lipophilicity and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.